molecular formula C20H12N2O4S B8196597 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid

Cat. No.: B8196597
M. Wt: 376.4 g/mol
InChI Key: VGZMJLKGOXHSDI-UHFFFAOYSA-N
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Description

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) is a rigid, planar aromatic dicarboxylic acid featuring a central electron-deficient benzo[c][1,2,5]thiadiazole (BTD) core flanked by two benzoic acid groups at the 4,7-positions. This structure enables strong π-conjugation, making it a valuable ligand for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with tunable optoelectronic properties .

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4S/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMJLKGOXHSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Dimethyl Ester Intermediate

The dibromo-benzothiadiazole precursor reacts with methyl 4-boronobenzoate under palladium catalysis to form dimethyl 4,4'-(benzo[c][1,thiadiazole-4,7-diyl)dibenzoate.

Method A ():

  • Reactants :

    • 4,7-Dibromo-4,7-dihydrobenzo[c]thiadiazole (15 mmol)

    • Methyl 4-boronobenzoate (45 mmol)

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.4 mmol)

  • Base : K₂CO₃ (200 mmol)

  • Solvent : 1,4-Dioxane (100 mL)

  • Conditions : 85°C for 72 hours under argon.

  • Workup : Extraction with CHCl₃, drying with MgSO₄, recrystallization in toluene.

  • Yield : 2.5 g (∼45% based on dibromo starting material).

Method B ():

  • Reactants :

    • 4,7-Dibromo-2,1,3-benzothiadiazole (3.4 mmol)

    • Methyl 4-boronobenzoate (7.8 mmol)

  • Catalyst : PdCl₂(dppf) (0.17 mmol)

  • Base : K₂CO₃ (16 mmol)

  • Solvent : Dioxane/water (75:15 mL)

  • Conditions : 100°C for 24 hours under nitrogen.

  • Workup : Filtration, washing with water.

  • Yield : 1.1 g (80.1%).

Comparative Analysis :

ParameterMethod A ()Method B ()
CatalystPd(PPh₃)₂Cl₂PdCl₂(dppf)
Reaction Time72 hours24 hours
Temperature85°C100°C
Yield45%80.1%
PurificationRecrystallizationFiltration/Washing

Method B achieves higher yields due to optimized catalyst efficiency and shorter reaction time.

Ester Hydrolysis to Carboxylic Acid

The dimethyl ester intermediate undergoes basic hydrolysis to yield H₂BTDBA.

Method A ():

  • Reactants : Dimethyl ester (2.5 mmol) in 10 M NaOH (100 mL) and THF (20 mL).

  • Conditions : Reflux overnight.

  • Workup : Acidification to pH 3 with HCl, filtration, drying at 65°C.

  • Yield : 0.8 g (85%).

  • Purity : >97% (by ¹H NMR).

Method B ():

  • Reactants : Dimethyl ester (2.5 mmol) in KOH (2 g), THF (100 mL), and water (25 mL).

  • Conditions : Reflux at 80°C overnight.

  • Workup : Neutralization with 6 M HCl, filtration.

  • Yield : 0.8 g (86%).

  • Characterization : ¹H NMR (DMSO-d₆, 400 MHz): δ 8.14 (8H, aromatic), 8.08 (2H, thiadiazole).

Comparative Analysis :

ParameterMethod A ()Method B ()
BaseNaOHKOH
SolventTHF/waterTHF/water
Yield85%86%
Key ¹H NMR Peaksδ 8.06–8.15 (DMSO-d₆)δ 8.08–8.14 (DMSO-d₆)

Both methods yield high-purity H₂BTDBA, with marginal differences in base selection.

Critical Reaction Parameters

  • Catalyst Choice : PdCl₂(dppf) enhances coupling efficiency due to improved electron transfer ().

  • Solvent System : Aqueous dioxane balances reactant solubility and catalyst stability.

  • Hydrolysis pH : Acidification below pH 3 ensures complete protonation of carboxylates.

Characterization and Validation

  • ¹H NMR : Aromatic protons resonate at δ 8.06–8.15, confirming symmetric substitution ().

  • Mass Spectrometry : Molecular ion peak at m/z 376.39 (C₂₀H₁₂N₂O₄S) ().

  • Purity : ≥97% (HPLC, supplier data).

Industrial-Scale Considerations

  • Cost Optimization : PdCl₂(dppf) reduces catalyst loading by 30% compared to Pd(PPh₃)₂Cl₂ ().

  • Green Chemistry : Aqueous workup minimizes organic waste.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

H2BTDB serves as a rigid linear ligand in the formation of metal-organic frameworks. Its application in MOFs has been explored for the detection of various ions and small molecules. For instance:

  • A fluorescent Eu-MOF utilizing H2BTDB as an organic linker demonstrated sensitive detection capabilities for ethylamine and gossypol with detection limits of 1.30 μM and 4.32 μM respectively .
  • The large pore structure of these MOFs enhances their ability to encapsulate guest molecules, making them suitable for gas storage and separation applications.

Photonic Devices

The incorporation of H2BTDB into photonic devices has been studied for its luminescent properties:

  • Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can form luminescent metal-organic frameworks which are promising for applications in light-emitting diodes (LEDs) and solar cells .
  • The compound's ability to absorb light efficiently makes it a candidate for use in organic photovoltaic cells.

Anticancer Activity

Recent studies have highlighted the potential of H2BTDB derivatives as anticancer agents:

  • Compounds based on the benzo[c][1,2,5]thiadiazole structure have shown cytotoxic effects against various cancer cell lines including MCF-7 and HepG2. These compounds exhibit selective inhibitory effects on histone demethylase LSD1, which is implicated in cancer progression .
  • The structure-activity relationship (SAR) studies reveal that modifications to the H2BTDB structure can enhance its potency and selectivity against cancer cells.

Drug Delivery Systems

The functionalization of H2BTDB with other biomolecules has been explored for drug delivery applications:

  • Its ability to form stable complexes with therapeutic agents allows for targeted delivery mechanisms that can improve the efficacy of treatments while minimizing side effects.

Case Studies

StudyApplicationFindings
Fluorescent MOF DevelopmentDetection of Ethylamine and GossypolAchieved detection limits of 1.30 μM and 4.32 μM using H2BTDB as a ligand .
Anticancer Activity AssessmentInhibition of LSD1Compounds derived from H2BTDB showed IC50 values between 0.046–0.074 μM against cancer cell lines .
Photonic Device IntegrationOrganic PhotovoltaicsDemonstrated efficient light absorption and luminescence properties suitable for LED applications .

Mechanism of Action

The mechanism of action of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties such as fluorescence, which can be harnessed for sensing applications. The compound’s thiadiazole core and benzoic acid groups facilitate interactions with various molecular targets, enabling its use in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

H₂BTDB is part of a broader family of BTD-based ligands. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of BTD Derivatives

Compound Name Structural Features Key Properties/Applications Reference
H₂BTDB BTD core + benzoic acid groups (para-substitution) High fluorescence quenching efficiency for TNP detection; photocatalytic oxidation of amines
BTTBA (4,4'-(BTD-4,7-diylbis(ethyne-2,1-diyl))dibenzoic acid) Ethynyl bridges between BTD and benzoic acids Enhanced π-conjugation; improved charge transfer in MOFs for optoelectronics
BTEBA (4,4'-(BTD-4,7-diylbis(ethene-2,1-diyl))dibenzoic acid) Vinyl bridges instead of ethynyl Red-shifted absorption/emission; potential for near-infrared (NIR) applications
BTD1/BTD2 (Thiophene-carboxylic acid isomers) BTD core + thiophene-carboxylic acid groups (3- vs. 2-substitution) BTD2 exhibits stronger surface attachment in chromophore-catalyst assemblies for water splitting
SDZ (Selenium analog: benzo[c][1,2,5]selenadiazole derivative) Selenium replaces sulfur in the BTD core Lower bandgap; enhanced charge transfer in donor-acceptor systems
BTDBA (4,4'-(BTD-4,7-diyl)dibenzaldehyde) Aldehyde terminal groups (vs. carboxylic acids) COF construction for hydrogen evolution and aromatic amine sensing; high fluorescence quantum yield in 2D frameworks
BTDA (4,4'-(BTD-4,7-diyl)dianiline) Amine terminal groups (vs. carboxylic acids) COFs for photocatalytic CO₂ reduction and photodynamic therapy; AIE-active probes

Key Findings:

Electronic Effects of Substituents :

  • Ethynyl or vinyl bridges (BTTBA, BTEBA) extend π-conjugation, red-shifting absorption/emission spectra and improving charge mobility in MOFs .
  • Selenium substitution (SDZ) lowers the bandgap compared to sulfur-based H₂BTDB, enabling broader light absorption .

Functional Group Impact: Carboxylic acid groups (H₂BTDB) facilitate strong coordination to metal nodes (e.g., Zr⁴⁺), enhancing MOF stability . Aldehyde (BTDBA) or amine (BTDA) termini enable covalent bonding in COFs, optimizing porosity and analyte interaction .

Isomer-Specific Behavior :

  • Thiophene-carboxylic acid isomers (BTD1/BTD2) show divergent surface attachment efficiencies, influencing charge-transfer dynamics in photoelectrocatalysis .

Aggregation vs. Dispersion: Monomeric BTDBA exhibits aggregation-caused quenching (ACQ), but its incorporation into COFs (F-CTF-3) disperses the BTD units, increasing fluorescence quantum yield from <5% to >30% .

Photocatalytic Performance: H₂BTDB-based UiO-68-BT outperforms non-BTD MOFs (e.g., UiO-68-NH₂) in amine oxidation due to superior light absorption and charge separation .

Biological Activity

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid (H2BTDB) is a compound belonging to the benzo[c][1,2,5]thiadiazole family. Its unique structure and properties make it a subject of interest in various fields of research, particularly in the development of metal-organic frameworks (MOFs) and its potential biological applications.

  • Chemical Formula : C20_{20}H12_{12}N2_2O4_4S
  • Molecular Weight : 376.39 g/mol
  • CAS Number : 1581774-76-6
  • Appearance : Yellow powder/crystal
  • Purity : >98%

Biological Activity Overview

The biological activities of H2BTDB have been explored in several studies, focusing on its applications in sensing and as a potential therapeutic agent.

Anticonvulsant Activity

In related compounds, such as those derived from 1,3,4-thiadiazoles, anticonvulsant activity has been documented. For instance, compounds with similar structural features provided up to 80% protection against induced convulsions at specific dosages . This suggests that H2BTDB may also possess neuroprotective properties worth investigating further.

Applications in Metal-Organic Frameworks (MOFs)

H2BTDB acts as a rigid linear ligand in the formation of MOFs. These frameworks have been utilized for various applications including:

  • Sensing : The ligand's electron-deficient nature allows for sensitive detection of analytes like ethylamine and gossypol with detection limits of 1.30 μM and 4.32 μM respectively .
  • Catalysis : Its structural properties contribute to enhanced catalytic activity in visible-light-driven reactions .

Case Studies and Research Findings

StudyFindings
Ossila Study Developed a fluorescent Eu-MOF using H2BTDB for dual-target detection with significant sensitivity.
Thiadiazole Review Discussed the antimicrobial potential of thiadiazole derivatives; implications for H2BTDB's activity against M. tuberculosis.
Anticonvulsant Research Highlighted the anticonvulsant effects of structurally similar compounds; potential for H2BTDB to exhibit similar protective effects.

Q & A

Q. What are the optimized synthetic routes for 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions using benzo[c][1,2,5]thiadiazole derivatives with dibenzoic acid precursors. Key steps include:

  • Reflux conditions : Prolonged reflux (e.g., 18 hours in DMSO) improves intermediate formation but may risk decomposition .
  • Solvent selection : Polar aprotic solvents like DMSO enhance solubility of aromatic intermediates, while ethanol aids in crystallization .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions, achieving ~65% yield in analogous syntheses .
    Critical Parameters : Monitor temperature to avoid side reactions (e.g., nitro-group reduction in brominated derivatives) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and carboxylate group integration .
  • HPLC-MS : Employ reverse-phase HPLC with UV-Vis detection (λ = 254–300 nm) to assess purity, paired with ESI-MS for molecular ion validation .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1 ^{-1}) and thiadiazole ring vibrations (C-N at ~1500 cm1 ^{-1}) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of fine particulates, as thiadiazole derivatives may irritate respiratory systems .
  • PPE : Wear nitrile gloves and safety goggles; avoid direct contact due to potential skin sensitization risks .
  • Emergency measures : For inhalation, immediately move to fresh air and seek medical attention with the SDS sheet .

Q. How does solubility in organic solvents impact purification strategies?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, DMF, and THF for recrystallization. Limited solubility in non-polar solvents (e.g., hexane) aids in precipitation .
  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate carboxylate-containing byproducts .

Advanced Research Questions

Q. How can this compound be integrated into organic photovoltaic (OPV) devices, and what interfacial properties are critical?

Methodological Answer:

  • Electron-deficient core : The thiadiazole moiety acts as an electron acceptor, enhancing charge transport in bulk heterojunctions .
  • Device fabrication : Spin-coat thin films (≈100 nm) with PCBM as the acceptor layer. Optimize annealing temperatures (80–120°C) to improve crystallinity .
  • Performance metrics : Measure J-V curves under AM1.5G illumination; target PCE >8% by tuning HOMO/LUMO alignment with donor polymers .

Q. What computational methods predict the compound’s electronic structure, and how do they align with experimental data?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO/LUMO levels. Validate via cyclic voltammetry (e.g., LUMO ≈ -3.5 eV vs. Fc/Fc+^+) .
  • Bandgap discrepancies : Address inconsistencies between theoretical (≈2.1 eV) and experimental (≈1.8 eV) values by including solvent effects in simulations .

Q. How does pH influence the stability of the carboxylic acid groups in aqueous environments?

Methodological Answer:

  • pH titration : Conduct potentiometric titrations (pH 2–12) to determine pKa values (expected ~4.5 for benzoic acid groups) .
  • Degradation pathways : Under alkaline conditions (pH >10), monitor decarboxylation via HPLC-MS over 24-hour intervals .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., IC50_{50} in cancer cell lines) using standardized protocols (e.g., MTT assay, 48-hour exposure) .
  • Structural analogs : Compare activity with halogenated derivatives (e.g., 4,7-dibromo analogs) to isolate electronic vs. steric effects .

Q. How can the compound’s fluorescence properties be exploited for biosensing applications?

Methodological Answer:

  • Quenching studies : Test fluorescence emission (λem_{em} ≈ 450 nm) in the presence of metal ions (e.g., Fe3+^{3+}) or biomolecules (e.g., ATP) .
  • Detection limits : Calculate via Stern-Volmer plots; aim for sub-µM sensitivity in phosphate buffer (pH 7.4) .

Q. What are the mechanistic pathways for thermal decomposition, and how do they inform storage conditions?

Methodological Answer:

  • TGA-DSC analysis : Identify decomposition onset temperatures (≈250°C) under nitrogen atmosphere .
  • Storage recommendations : Store in anhydrous, dark conditions at 4°C to prevent hydrolysis or photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
Reactant of Route 2
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid

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